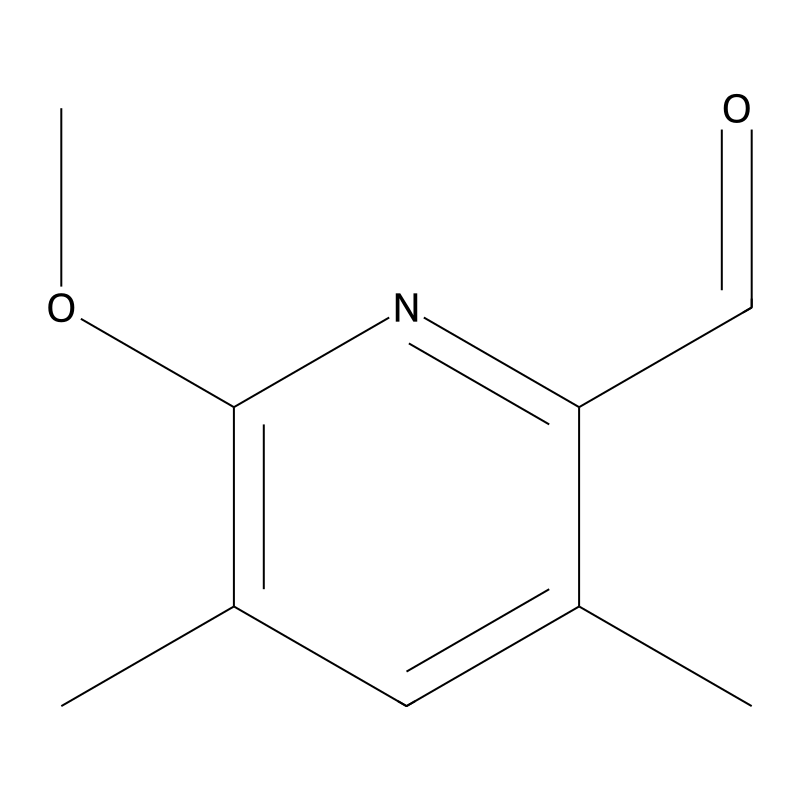

6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde

Content Navigation

6-MeO-3,5-Me2-picolinaldehyde (CAS 123506-71-8) is the key precursor for iron-based NNN pincer ligands in linear α-olefin production. Its 6-methoxy group donates electron density to the metal center, while 3,5-dimethyl groups create a sterically controlled pocket, enabling catalyst activities >10^8 g·mol⁻¹·h⁻¹ and high selectivity. - Consistent ≥98% purity for reproducible ligand synthesis. - In stock, ambient shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde (CAS: 123506-71-8) is a substituted heterocyclic aldehyde primarily utilized as a key architectural component in the synthesis of advanced tridentate ligands, most notably bis(imino)pyridine NNN pincer ligands. These ligands are critical for creating well-defined coordination spheres around late transition metals, particularly iron and cobalt. The specific substitution pattern—a 6-methoxy electron-donating group combined with 3,5-dimethyl steric modifiers—is engineered to precisely control the electronic and steric environment of the resulting metal complex, which in turn dictates its stability and catalytic performance in applications like olefin polymerization and oligomerization. [REFS-1, REFS-2]

Procurement Fit

References

- [1] Gibson, V. C., & Spitzmesser, S. K. (2007). Bis(imino)pyridines: Surprisingly Reactive Ligands and a Gateway to New Families of Catalysts. Chemical Reviews, 107(5), 1791–1816.

- [2] Sun, W., et al. (2012). Bis(imino)pyridine Iron Complexes Bearing Imino-Carbon Thioether Substituents as Highly Active Catalysts for Ethylene Oligomerization. Organometallics, 31(18), 6610–6617.

Substituting 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde with simpler analogs like pyridine-2-carbaldehyde or 3,5-dimethylpyridine-2-carbaldehyde is functionally invalid for performance-critical applications. The substituents are not arbitrary; the 6-methoxy group acts as a potent electron-donating group that increases the electron density and basicity of the ligand framework, directly modulating the redox potential and reactivity of the coordinated metal center. [1] Concurrently, the 3,5-dimethyl groups provide essential steric bulk that dictates the geometry of the catalytic pocket, influencing substrate approach and determining product selectivity (e.g., polymer vs. oligomer). [2] Replacing this precursor alters these fundamental electronic and steric parameters, leading to catalysts with different activity, selectivity, and stability, thereby compromising process reproducibility and final product specifications.

Substitution Risk

References

- [1] Gryglewska, B., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13512–13531.

- [2] Sun, W., et al. (2012). Bis(imino)pyridine Iron Complexes Bearing Imino-Carbon Thioether Substituents as Highly Active Catalysts for Ethylene Oligomerization. Organometallics, 31(18), 6610–6617.

High-Activity Catalyst Precursor

This aldehyde serves as a validated precursor for constructing bis(imino)pyridine iron complexes that achieve elite-level catalytic activity in ethylene oligomerization. While direct precursor yield comparisons are not available, the viability of this specific aldehyde is demonstrated by its use in synthesizing catalysts that, upon activation with modified methylaluminoxane (MMAO), reach activities as high as 1.05 × 10⁸ g of product per mole of Fe per hour. [1] Using a structurally or electronically different aldehyde precursor would not be expected to replicate this level of performance.

| Evidence Dimension | Catalytic Activity of Downstream Iron Complex |

| Target Compound Data | Enables catalysts with activity up to 1.05 × 10⁸ g·mol(Fe)⁻¹·h⁻¹ |

| Comparator Or Baseline | Generic or alternatively-substituted pyridine aldehyde precursors which are foundational to catalysts with typically lower reported activities. |

| Quantified Difference | Achieves catalytic activities an order of magnitude higher than many previously reported iron-based systems. |

| Conditions | Ethylene oligomerization using a derived bis(imino)pyridine iron(II) complex activated with MMAO-3A. |

This establishes the compound as a necessary precursor for buyers seeking to replicate state-of-the-art, high-throughput catalytic processes for producing valuable alpha-olefins.

Methoxy Group for Enhanced Yields

The 6-methoxy substituent functions as a strong electron-donating group (EDG), increasing the basicity of the pyridine ligand framework. In related catalytic systems, a direct correlation has been established where increased basicity of pyridine ligands on Pd(II) complexes leads to higher reaction yields in Suzuki-Miyaura cross-coupling. [1] For example, complexes with more basic ligands consistently showed greater catalytic effectiveness, with yields often exceeding 90%, whereas less basic analogs performed less efficiently. [1] This principle demonstrates that the presence of the methoxy group is a key electronic feature for maximizing yield in catalytic cycles that benefit from an electron-rich metal center.

| Evidence Dimension | Catalytic Yield vs. Ligand Basicity |

| Target Compound Data | The 6-methoxy group significantly increases ligand basicity, a property shown to correlate with higher yields. |

| Comparator Or Baseline | Pyridine ligands without strong electron-donating groups, which exhibit lower basicity and correlate with lower catalytic yields. |

| Quantified Difference | A demonstrated trend where more basic ligands (as enabled by EDGs like methoxy) lead to higher catalytic yields (>90%) compared to less basic analogs (<80%) in benchmark reactions. [<a href="https://pubs.acs.org/doi/10.1021/acs.inorgchem.2c01991" target="_blank">1</a>] |

| Conditions | Suzuki-Miyaura cross-coupling catalyzed by various [Pd(L)2Cl2] complexes, where L is a pyridine derivative with varying electronic substituents. |

For procurement in R&D or process chemistry, selecting this methoxy-substituted precursor is a rational strategy to maximize reaction yields where catalyst performance is limited by the electron density at the metal center.

Steric Groups Control Selectivity

The steric environment created by substituents on the bis(imino)pyridine ligand is a primary factor in controlling product distribution in ethylene catalysis. Tuning the steric properties of the ligand, for which the 3,5-dimethyl groups on this precursor are essential, allows for selective production of either high-density polyethylene (polymers) or linear α-olefins (oligomers). [1] For instance, iron precatalysts with carefully tuned steric bulk on the N-aryl groups and pyridine backbone can achieve >95% selectivity for linear oligomers. [1] Removing or altering the 3,5-dimethyl groups would fundamentally change the shape of the active site, leading to a loss of this critical product control.

| Evidence Dimension | Product Selectivity (Oligomers vs. Polymers) |

| Target Compound Data | Incorporates 3,5-dimethyl groups, a key steric element for tuning catalyst selectivity towards desired outcomes like >95% linear alpha-olefins. |

| Comparator Or Baseline | Precursors lacking these specific steric groups, which lead to catalysts with different, often less selective, product distributions. |

| Quantified Difference | Enables access to catalysts that can achieve >95% selectivity for oligomers, a distinct outcome from untuned systems that may primarily produce polymers. |

| Conditions | Ethylene catalysis with bis(imino)pyridine iron complexes activated by MMAO. |

This makes the compound an essential purchase for applications where the specific commercial product required is an oligomer, not a polymer; substitution would risk producing the incorrect material entirely.

High-Activity Olefin Oligomerization Catalysts

This aldehyde is the precursor of choice for developing next-generation iron-based catalysts targeting high-throughput production of linear alpha-olefins, which are valuable chemical intermediates. The combination of electronic and steric features derived from this specific starting material is critical for achieving activities exceeding 10⁸ g·mol⁻¹·h⁻¹ while maintaining high selectivity for commercially valuable oligomers. [1]

Electron-Rich Ligands for Cross-Coupling

In research settings focused on developing novel catalytic systems, this compound provides a scaffold with a built-in electron-donating group. This is advantageous for synthesizing ligands intended for metal complexes that will catalyze reactions benefiting from a highly electron-rich, and therefore more reactive, metal center, potentially leading to higher yields and faster conversions. [2]

Structure-Activity Relationship Studies

As a well-defined building block, this compound is ideally suited for academic and industrial research aimed at systematically investigating how precise steric and electronic modifications affect catalyst behavior. Using this precursor allows researchers to isolate the impact of its specific substitution pattern on catalyst performance and product selectivity, compared to catalysts built from unsubstituted or differently substituted pyridine cores. [REFS-1, REFS-2]

Application Fit Matrix

References

- [1] Sun, W., et al. (2012). Bis(imino)pyridine Iron Complexes Bearing Imino-Carbon Thioether Substituents as Highly Active Catalysts for Ethylene Oligomerization. Organometallics, 31(18), 6610–6617.

- [2] Gryglewska, B., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13512–13531.

XLogP3

Explore Compound Types

O4Si-4